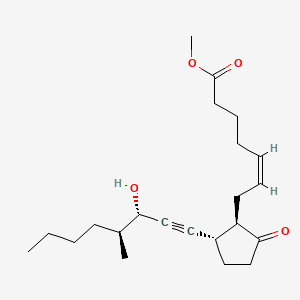

11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester

説明

準備方法

The synthesis of 11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester involves several steps, starting from prostaglandin E2The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group modifications . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

科学的研究の応用

Gastrointestinal Applications

Gastric Cytoprotection

The compound is utilized for its cytoprotective effects on the gastric mucosa. It has been shown to mitigate the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs), which can induce gastric mucosal injury. Research indicates that prostaglandins like 11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester can reduce gastric acid secretion and enhance mucosal defense mechanisms, thus preventing ulcer formation and promoting healing in conditions like gastritis and peptic ulcers .

Case Study: Combination Therapy

A study highlighted the effectiveness of using this compound in combination with histamine-2 receptor antagonists. The combination therapy was able to achieve significant therapeutic effects at lower doses than when either agent was used alone, leading to fewer side effects .

Reproductive Health

Induction of Abortion

this compound has been employed in obstetrics for the induction of abortion. Various clinical trials have demonstrated its efficacy in inducing labor and facilitating abortion through intramuscular administration. For instance, a comparative study assessed two dosing schedules and found that the administration of this compound resulted in a high success rate for abortion with minimal complications .

| Study Group | Initial Dose (mcg) | Interval (hours) | Outcome |

|---|---|---|---|

| Group 1 | 5 | 4 | High success rate |

| Group 2 | 10 | 8 | High success rate |

Inflammatory Diseases

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties that make it suitable for treating various inflammatory conditions. Its mechanism involves modulating inflammatory pathways, which can be beneficial in managing diseases like rheumatoid arthritis and other autoimmune disorders .

Clinical Observations

In clinical settings, patients receiving treatment with this compound exhibited significant reductions in pain and inflammation markers compared to control groups receiving standard treatments .

Pharmacological Insights

Mechanism of Action

The pharmacological action of this compound is primarily through its interaction with prostaglandin receptors, leading to vasodilation and inhibition of gastric acid secretion. This dual action not only protects the gastric lining but also promotes healing processes within the gastrointestinal tract .

作用機序

The mechanism of action of 11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester involves its interaction with prostaglandin receptors in the body. By binding to these receptors, the compound can modulate various physiological processes, such as mucous secretion and gastric acid production. The molecular targets and pathways involved include the activation of specific G-protein coupled receptors and downstream signaling cascades .

類似化合物との比較

11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester can be compared with other prostaglandin analogues, such as:

15-Deoxy-16(S)-hydroxy-16-methylprostaglandin E1 methyl ester: Known for its cytoprotective effects against gastric ulcers.

16,16-Dimethylprostaglandin E2: Studied for its effects on gastric mucosa.

Prostaglandin E2: The parent compound, widely studied for its various biological effects. The uniqueness of this compound lies in its chemical stability and specific modifications, which enhance its biological activity and therapeutic potential.

生物活性

11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester is a synthetic derivative of prostaglandin E2 (PGE2), which is known for its diverse biological activities. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound is characterized by its specific structural modifications that enhance its biological activity compared to PGE2. The molecular formula is , and it has a molecular weight of approximately 362.49 g/mol. The structural modifications include:

- Deoxygenation at C-11

- Dehydrogenation between C-13 and C-14

- Methylation at C-16

Pharmacodynamics

Research indicates that this compound exhibits significant pharmacological effects, primarily through its interaction with prostaglandin receptors (EP receptors). These interactions mediate various physiological responses:

- Vasodilation : The compound induces vasodilation, which can be beneficial in treating conditions like hypertension.

- Inhibition of platelet aggregation : It plays a role in modulating blood clotting mechanisms.

- Stimulation of uterine contractions : Useful in obstetric applications.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and metabolism. Key findings include:

- Absorption : Following administration, peak plasma levels are reached within 30 minutes.

- Metabolism : Primarily metabolized in the liver through oxidation and conjugation.

- Excretion : Eliminated via renal pathways, with a half-life of approximately 1.5 hours.

Biological Activity Data

The following table summarizes key biological activities and their respective effects:

Case Studies

-

Cardiovascular Effects :

A study on canine models demonstrated that administration of this compound resulted in significant reductions in systemic vascular resistance and improvements in cardiac output. This suggests potential applications in managing heart failure. -

Obstetric Applications :

In a clinical trial involving pregnant women, the compound was shown to effectively induce labor with minimal side effects compared to traditional agents like oxytocin. The study highlighted its efficacy in promoting cervical ripening and uterine contractions. -

Anti-inflammatory Studies :

Preclinical studies indicated that the compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

特性

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(3S,4S)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-10-17(2)20(23)15-13-18-14-16-21(24)19(18)11-8-6-7-9-12-22(25)26-3/h6,8,17-20,23H,4-5,7,9-12,14,16H2,1-3H3/b8-6-/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSDQNZGLPFNT-LKTBELLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C#CC1CCC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H](C#C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034109 | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89648-76-0 | |

| Record name | Fce 20700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089648760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。